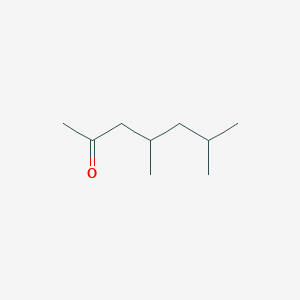

4,6-Dimethylheptan-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7(2)5-8(3)6-9(4)10/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFDTUKUWNQPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052784 | |

| Record name | 4,6-Dimethyl-2-heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Heptanone, 4,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

19549-80-5 | |

| Record name | 4,6-Dimethyl-2-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptanone, 4,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptanone, 4,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Dimethyl-2-heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethylheptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,6-Dimethylheptan-2-one CAS number and properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4,6-dimethylheptan-2-one, a branched aliphatic ketone with applications in organic synthesis and as a flavoring and fragrance agent.[] This guide consolidates critical data including its chemical identifiers, physicochemical properties, synthesis protocols, spectroscopic information, and safety guidelines, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Descriptors

This compound is systematically named based on its seven-carbon heptane backbone, with a ketone functional group at the second carbon and methyl groups at the fourth and sixth positions.[2]

| Identifier | Value |

| CAS Number | 19549-80-5[2][3][4] |

| Molecular Formula | C₉H₁₈O[][2][3][4] |

| IUPAC Name | This compound[] |

| Synonyms | 4,6-Dimethyl-2-heptanone, 2-Heptanone, 4,6-dimethyl-[2][3][4] |

| InChI Key | YXFDTUKUWNQPFV-UHFFFAOYSA-N[][2][5] |

| Canonical SMILES | CC(C)CC(C)CC(=O)C[] |

Physicochemical Properties

The compound is a clear to slightly yellow liquid.[6][7] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 142.24 g/mol | [][2][8] |

| Density | 0.812 g/cm³ | [][4][6] |

| Boiling Point | 170.3 °C at 760 mmHg | [4][6] |

| Melting Point | -46 °C | [6] |

| Flash Point | 44.7 °C | [4][6] |

| Refractive Index | 1.413 | [4][6] |

| Vapor Pressure | 1.48 mmHg at 25°C | [4][6] |

| Water Solubility | 0.05 g/100 mL | [7] |

| LogP | 2.76 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various laboratory and industrial methods. Key approaches include the oxidation of the corresponding alcohol and alkylation of ketone enolates.

3.1. Laboratory-Scale Synthesis: Oxidation of 4,6-dimethylheptan-2-ol

A direct route to this compound involves the oxidation of its corresponding secondary alcohol, 4,6-dimethylheptan-2-ol.[2]

Experimental Protocol (Jones Oxidation):

-

Dissolve 4,6-dimethylheptan-2-ol in acetone in a flask equipped with a stirrer and cooled in an ice bath.

-

Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid.

-

Slowly add the Jones reagent dropwise to the acetone solution of the alcohol, maintaining the temperature below 20°C.

-

After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC or GC). The persistence of the orange-brown color of Cr(VI) indicates the completion of the reaction.

-

Quench the reaction by adding isopropanol until the solution turns green.

-

Neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Caption: General workflow for the Jones oxidation of 4,6-dimethylheptan-2-ol.

3.2. Industrial Production: Catalytic Hydrogenation

For large-scale production, the catalytic hydrogenation of an unsaturated precursor like 4,6-dimethylhept-3-en-2-one is the preferred method due to its high selectivity and yield.[2]

Experimental Protocol (Catalytic Hydrogenation):

-

Charge a high-pressure reactor (autoclave) with the unsaturated ketone (4,6-dimethylhept-3-en-2-one), a suitable solvent (e.g., ethanol or ethyl acetate), and a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C).

-

Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the target temperature.

-

Stir the reaction mixture vigorously to ensure efficient contact between the reactants and the catalyst.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation if necessary.

Caption: Industrial synthesis via catalytic hydrogenation of an unsaturated precursor.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is available in the NIST Chemistry WebBook, which would show a characteristic strong absorption band for the C=O (carbonyl) stretch, typically around 1715 cm⁻¹.[5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is also available, which is useful for determining the molecular weight and fragmentation pattern to confirm the structure.[5][9]

-

Gas Chromatography (GC): GC is a standard technique for assessing the purity of this compound and for its separation in complex mixtures.[2][5][9] Retention indices on various columns have been reported.[6]

Safety and Handling

Understanding the hazards and necessary precautions is essential when working with this chemical.

| Safety Information | Details | Reference |

| GHS Pictograms | (Flame), (Exclamation Mark) | |

| Signal Word | Warning | [10] |

| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [11] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11][12] |

| First Aid | Inhalation: Move person into fresh air. Consult a physician.Skin Contact: Wash off with soap and plenty of water. Consult a physician.Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.Ingestion: Rinse mouth with water. Consult a physician. | [11][13] |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][13] | |

| Handling & Storage | Keep container tightly closed in a dry and well-ventilated place.[11] Ground/bond container and receiving equipment. Use explosion-proof equipment.[10][12] |

Applications and Biological Relevance

This compound has several industrial and research applications:

-

Fragrance and Flavoring: Its branched ketone structure lends it to use as a component in fragrances and flavorings.[]

-

Organic Synthesis: It serves as an intermediate or building block in the synthesis of other organic compounds.[]

-

Solvents and Dispersants: It finds application as a solvent and is used in wetting agents and dispersants.

-

Pharmacological Potential: Preliminary studies suggest potential antibacterial and antioxidant activities, though the specific biological targets are still under investigation.[] The compound can be found in some natural sources like apples and currants.[]

-

Analytical Standard: Its unique spectroscopic signature makes it a useful standard for identification in complex mixtures using techniques like GC-MS.[2]

References

- 2. This compound | 19549-80-5 | Benchchem [benchchem.com]

- 3. 4,6-Dimethyl-2-heptanone | SIELC Technologies [sielc.com]

- 4. This compound | 19549-80-5 [chemnet.com]

- 5. 2-Heptanone, 4,6-dimethyl- [webbook.nist.gov]

- 6. This compound|19549-80-5 - MOLBASE Encyclopedia [m.molbase.com]

- 7. Page loading... [wap.guidechem.com]

- 8. (4R)-4,6-Dimethyl-2-heptanone | C9H18O | CID 45085643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Heptanone, 4,6-dimethyl- [webbook.nist.gov]

- 10. fishersci.com [fishersci.com]

- 11. gustavus.edu [gustavus.edu]

- 12. lobachemie.com [lobachemie.com]

- 13. Page loading... [guidechem.com]

Synthesis of 4,6-Dimethylheptan-2-one from Isobutyraldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,6-dimethylheptan-2-one, a valuable branched aliphatic ketone, from the readily available starting material, isobutyraldehyde. The synthesis involves a three-step reaction sequence: a base-catalyzed cross-aldol condensation, followed by dehydration of the resulting aldol adduct, and concluding with a selective catalytic hydrogenation. This document details the experimental protocols for each step, presents quantitative data in structured tables, and includes visualizations of the reaction pathway and experimental workflows.

Overall Synthesis Pathway

The synthesis of this compound from isobutyraldehyde and acetone proceeds through the following three key stages:

-

Cross-Aldol Condensation: Isobutyraldehyde reacts with acetone in the presence of a base catalyst to form the β-hydroxy ketone, 4-hydroxy-4,6-dimethylheptan-2-one.

-

Dehydration: The aldol adduct, 4-hydroxy-4,6-dimethylheptan-2-one, is dehydrated to yield the α,β-unsaturated ketone, 4,6-dimethylhept-3-en-2-one. This step can sometimes occur in situ during the aldol condensation under specific reaction conditions.

-

Selective Hydrogenation: The carbon-carbon double bond of 4,6-dimethylhept-3-en-2-one is selectively reduced through catalytic hydrogenation to produce the final saturated ketone, this compound.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Base-Catalyzed Cross-Aldol Condensation of Isobutyraldehyde and Acetone

This procedure details the formation of 4-hydroxy-4,6-dimethylheptan-2-one. To favor the desired cross-condensation product and minimize the self-condensation of isobutyraldehyde, a significant molar excess of acetone is used, and the isobutyraldehyde is added slowly to the reaction mixture.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (molar eq.) |

| Isobutyraldehyde | 72.11 | 0.785 | 1 |

| Acetone | 58.08 | 0.791 | 5 - 10 |

| Sodium Hydroxide (10% aq. solution) | 40.00 | ~1.11 | Catalyst |

| Diethyl ether | 74.12 | 0.713 | For extraction |

| Saturated sodium chloride solution (brine) | - | - | For washing |

| Anhydrous magnesium sulfate | 120.37 | - | For drying |

Procedure:

-

A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with acetone and the 10% aqueous sodium hydroxide solution.

-

The mixture is cooled to 0-5 °C using an ice bath.

-

Isobutyraldehyde is added dropwise from the dropping funnel to the stirred, cooled acetone-base mixture over a period of 1-2 hours. Maintaining a low temperature is crucial to control the exothermic reaction and prevent side reactions.[1]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

The reaction mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4-hydroxy-4,6-dimethylheptan-2-one.

Step 2: Dehydration of 4-Hydroxy-4,6-dimethylheptan-2-one

The crude aldol adduct from the previous step is dehydrated to form 4,6-dimethylhept-3-en-2-one. This can be achieved by heating the aldol adduct, often in the presence of a catalytic amount of acid.

Materials:

| Reagent/Catalyst | Molar Mass ( g/mol ) | Amount |

| Crude 4-hydroxy-4,6-dimethylheptan-2-one | 158.24 | 1 molar eq. |

| p-Toluenesulfonic acid (or other acid catalyst) | 172.20 | Catalytic amount |

Procedure:

-

The crude 4-hydroxy-4,6-dimethylheptan-2-one is placed in a round-bottom flask equipped with a distillation apparatus.

-

A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, is added.

-

The mixture is heated, and the water formed during the reaction is azeotropically removed.

-

The reaction is monitored by techniques such as thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the crude 4,6-dimethylhept-3-en-2-one is purified. Purification is typically achieved by fractional distillation under reduced pressure.

Step 3: Selective Catalytic Hydrogenation of 4,6-Dimethylhept-3-en-2-one

The final step is the selective hydrogenation of the carbon-carbon double bond of the α,β-unsaturated ketone to yield the desired this compound. The industrial production of this compound favors this method for its high selectivity and yield.[2]

Materials:

| Reagent/Catalyst | Amount |

| 4,6-Dimethylhept-3-en-2-one | 1 molar eq. |

| Palladium on carbon (5% Pd/C) | Catalytic amount |

| Hydrogen gas (H₂) | Excess |

| Solvent (e.g., ethanol, ethyl acetate) | - |

Procedure:

-

4,6-Dimethylhept-3-en-2-one is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

-

A catalytic amount of 5% Palladium on carbon (Pd/C) is added to the solution.

-

The vessel is connected to a hydrogen source and purged to remove air.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically at a pressure of 1-5 bar) at room temperature until the theoretical amount of hydrogen is consumed.

-

The reaction progress is monitored by GC or TLC.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed from the filtrate by rotary evaporation.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product of high purity.

Data Presentation

Physical and Chemical Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Isobutyraldehyde | 2-Methylpropanal | 78-84-2 | C₄H₈O | 72.11 | 63-64 |

| Acetone | Propan-2-one | 67-64-1 | C₃H₆O | 58.08 | 56 |

| 4-Hydroxy-4,6-dimethylheptan-2-one | 4-Hydroxy-4,6-dimethylheptan-2-one | - | C₉H₁₈O₂ | 158.24 | - |

| 4,6-Dimethylhept-3-en-2-one | 4,6-Dimethylhept-3-en-2-one | 504-20-1 | C₉H₁₆O | 140.22 | ~180 |

| This compound | This compound | 19549-80-5 | C₉H₁₈O | 142.24 | 171-173 |

Spectroscopic Data Summary

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |

| This compound | ~2.1 (s, 3H, -C(O)CH₃), complex multiplets in the upfield region for other protons.[2] | - | Strong C=O stretch around 1715 cm⁻¹. |

| 4,6-Dimethylhept-3-en-2-one | Characteristic signals for vinyl protons and methyl groups. | Signals for carbonyl carbon, olefinic carbons, and aliphatic carbons. | C=O stretch (~1670-1690 cm⁻¹), C=C stretch (~1620-1640 cm⁻¹). |

| 4-Hydroxy-4,6-dimethylheptan-2-one | Signals for hydroxyl proton, methyl groups, and methylene protons. | Signals for carbonyl carbon, carbon bearing the hydroxyl group, and other aliphatic carbons. | Broad O-H stretch (~3200-3600 cm⁻¹), C=O stretch (~1710 cm⁻¹). |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data provided is a general representation.

Mandatory Visualizations

Reaction Mechanism: Base-Catalyzed Aldol Condensation

Caption: Mechanism of the base-catalyzed cross-aldol condensation.

Experimental Workflow: Overall Synthesis

Caption: A simplified workflow for the synthesis of this compound.

References

4,6-Dimethylheptan-2-one structural isomers and identification

An In-depth Technical Guide on the Structural Isomers and Identification of 4,6-Dimethylheptan-2-one

For researchers, scientists, and drug development professionals, the precise identification of chemical structures is paramount. Structural isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive overview of the structural isomers of this compound (C₉H₁₈O), along with detailed experimental protocols for their identification and differentiation.

Understanding Structural Isomerism in Ketones

This compound is a branched aliphatic ketone. Its structural isomers can be categorized based on variations in the carbon skeleton (chain length and branching) and the position of the carbonyl group. The molecular formula C₉H₁₈O allows for a significant number of structural arrangements, including various nonanones, methyl-octanones, ethyl-heptanones, and other dimethyl-heptanones. The specific placement of the methyl groups in this compound distinguishes it from its isomers, influencing properties such as its boiling point and reactivity due to steric hindrance around the carbonyl group.[1]

The diagram below illustrates the relationship between this compound and some of its structural isomer classes.

Physicochemical and Spectroscopic Data

The differentiation of isomers relies on variations in their physical and spectroscopic properties. While a comprehensive list of all possible isomers is extensive, the following table summarizes key data for this compound and a selection of its isomers.

| Property | This compound | 3-Nonanone | 5-Nonanone | 2,6-Dimethylheptan-4-one |

| Molecular Formula | C₉H₁₈O[2][3][4] | C₉H₁₈O | C₉H₁₈O | C₉H₁₈O |

| Molecular Weight ( g/mol ) | 142.24[2][3] | 142.24 | 142.24 | 142.24 |

| CAS Number | 19549-80-5[1][2][3][4] | 925-78-0 | 502-56-7 | 108-83-8 |

| Boiling Point (°C) | 170.3 (at 760 mmHg)[5] | 188-190 | 186-187 | 168 |

| Melting Point (°C) | -46[5] | -15.6 | -29 | -41.5 |

| Density (g/cm³) | 0.812[5] | 0.825 | 0.826 | 0.809 |

| IR C=O Stretch (cm⁻¹) | ~1715 | ~1715 | ~1715 | ~1715 |

| ¹³C NMR (C=O, ppm) | ~209 | ~211 | ~211 | ~212 |

Note: Spectroscopic data are approximate and can vary based on solvent and experimental conditions. Data for isomers are sourced from publicly available chemical databases.

Experimental Protocols for Isomer Identification

A combination of chromatographic separation and spectroscopic analysis is the most effective approach for identifying and differentiating structural isomers.[6][7] Gas chromatography-mass spectrometry (GC-MS) is particularly powerful, offering both separation and structural information.[8][9][10] Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide complementary data for unambiguous structure elucidation.[11]

The general workflow for isomer identification is depicted below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates volatile isomers based on their boiling points and polarity, after which the mass spectrometer provides information on the mass-to-charge ratio and fragmentation patterns, serving as a molecular fingerprint.[6][8][10]

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as hexane or dichloromethane.

-

GC Conditions:

-

Injector: 250 °C, split injection (e.g., 50:1 split ratio).

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane) is suitable. A common dimension is 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Isomers are differentiated by their unique retention times. The mass spectrum for each isomer will show a molecular ion peak (M⁺) and characteristic fragmentation patterns. For ketones, prominent fragments often result from α-cleavage (cleavage of the bond adjacent to the carbonyl group).[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Analysis: Protons adjacent to the carbonyl group (α-protons) typically appear in the δ 2.0-2.5 ppm region.[11][13] The splitting patterns (multiplicity) and integration values of the signals will reveal the connectivity of protons and help differentiate the branching patterns of the isomers.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Analysis: The carbonyl carbon of a ketone gives a characteristic signal in the downfield region of the spectrum, typically between δ 190-215 ppm.[13][14][15] The number and chemical shifts of the other carbon signals will differ based on the specific carbon skeleton of the isomer, allowing for unambiguous identification.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For ketones, the most prominent feature is the strong carbonyl (C=O) stretching absorption.

Methodology:

-

Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., KBr or NaCl).

-

Data Acquisition: Acquire the spectrum over the range of 4000-600 cm⁻¹.

-

Spectral Analysis: All ketone isomers will exhibit a strong, sharp absorption band in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretch.[11][13] While the exact position of this band can be subtly influenced by the surrounding structure, it is generally not sufficient on its own to distinguish between closely related aliphatic ketone isomers. However, it provides definitive confirmation of the ketone functional group. The C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) may show minor differences between isomers.

References

- 1. This compound | 19549-80-5 | Benchchem [benchchem.com]

- 2. 2-Heptanone, 4,6-dimethyl- [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. 2-Heptanone, 4,6-dimethyl- [webbook.nist.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]

- 8. Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 12. fiveable.me [fiveable.me]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

Spectroscopic Profile of 4,6-Dimethylheptan-2-one: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for the ketone 4,6-Dimethylheptan-2-one, catering to researchers, scientists, and professionals in the field of drug development. This document summarizes the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering detailed experimental protocols and a visual representation of the analytical workflow.

Introduction

This compound (C9H18O, Molar Mass: 142.24 g/mol ) is a ketone with a branched alkyl chain.[1][2] Understanding its structural features through spectroscopic analysis is crucial for its identification, characterization, and application in various chemical syntheses. This guide presents a comprehensive overview of its spectroscopic signature.

Spectroscopic Data

The following sections detail the experimental data obtained for this compound across different spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in this compound. A characteristic singlet for the methyl protons adjacent to the carbonyl group is observed around 2.1 ppm.[1] The remaining methyl and methylene protons appear as a complex multiplet in the upfield region.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~2.1 | Singlet | 3H | CH₃ (C1) |

| ~1.0 - 1.5 | Multiplet | 15H | CH₃ (C7, C8, C9), CH₂ (C3, C5), CH (C4, C6) |

Note: Predicted data. Specific experimental values may vary.

The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon is distinctly shifted downfield. Saturated ketone carbons typically absorb in the 190 to 215 ppm range.[3]

| Chemical Shift (δ) [ppm] | Carbon Type | Assignment |

| ~208-212 | C=O | C2 |

| ~49-51 | CH₂ | C3 |

| ~29-31 | CH | C4 |

| ~45-47 | CH₂ | C5 |

| ~24-26 | CH | C6 |

| ~22-24 | CH₃ | C7, C8 |

| ~29-31 | CH₃ | C1 |

| ~19-21 | CH₃ | C9 |

Note: Predicted data. Specific experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 1715 - 1725 | Strong, Sharp | C=O Stretch | Ketone |

| 2850 - 3000 | Medium to Strong | C-H Stretch | Alkyl |

| 1350 - 1470 | Medium | C-H Bend | Alkyl |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak and various fragment ions.

| m/z | Relative Intensity | Possible Fragment |

| 142 | Moderate | [M]⁺ (Molecular Ion) |

| 127 | Moderate | [M - CH₃]⁺ |

| 85 | High | [M - C₄H₉]⁺ (α-cleavage) |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Note: Fragmentation pattern is predicted based on typical ketone fragmentation. The base peak may vary.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

FT-IR Spectroscopy

Sample Preparation:

-

As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of approximately 4000-400 cm⁻¹.

-

Mass Spectrometry

Sample Introduction:

-

The sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS) for separation from any impurities.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

-

Procedure:

-

The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Natural Occurrence of 4,6-Dimethylheptan-2-one: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence of the branched ketone 4,6-Dimethylheptan-2-one in plants, with a focus on its identification in truffle species. The potential role of this compound as a semiochemical in insects is also explored. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, natural product chemistry, and drug development.

Natural Occurrence in the Fungal Kingdom: The Case of Truffles

Recent scientific investigations have identified this compound as a naturally occurring volatile organic compound (VOC) in the fruiting bodies of several species of truffles belonging to the genus Tuber. Notably, its presence has been reported in the aroma profiles of Tuber borchii, Tuber melanosporum, and Tuber indicum[1][2]. Truffles are highly valued for their distinct aromas, which are composed of a complex mixture of VOCs that play a crucial role in their ecological interactions, including attracting animals for spore dispersal[1].

Quantitative Data

While the presence of this compound in truffles has been qualitatively confirmed, specific quantitative data, such as concentration or relative abundance, from the primary literature was not accessible for this guide. The table below is structured to accommodate such data as it becomes available through further research and access to full-text publications.

| Species | Plant Part/Organism Stage | Compound | Concentration/Relative Abundance | Reference |

| Tuber borchii | Fruiting Body | This compound | Data not available | [1][2] |

| Tuber melanosporum | Fruiting Body | This compound | Data not available | [1] |

| Tuber indicum | Fruiting Body | This compound | Data not available | [1] |

Experimental Protocols for Detection and Analysis

The identification of this compound in truffles has been achieved through advanced analytical techniques designed for the extraction and analysis of volatile compounds. A key methodology employed is Stir Bar Sorptive Extraction (SBSE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Methodology: Stir Bar Sorptive Extraction (SBSE) Coupled with GC-MS

This protocol provides a generalized procedure based on the methodologies reported for the analysis of truffle volatiles[1][2].

Objective: To extract and identify volatile organic compounds, including this compound, from truffle fruiting bodies.

Materials:

-

Fresh truffle fruiting bodies

-

Stir bar coated with polydimethylsiloxane (PDMS)

-

Glass vials with screw caps and septa

-

Thermal desorber

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Helium (carrier gas)

-

Analytical standards (including a certified standard of this compound)

Procedure:

-

Sample Preparation: A fresh truffle sample is weighed and placed in a clean glass vial. The vial is then sealed with a screw cap containing a septum.

-

Headspace Sorptive Extraction: A PDMS-coated stir bar is suspended in the headspace above the truffle sample within the sealed vial. The vial is then incubated at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 24 hours) to allow the volatile compounds to partition into the PDMS coating of the stir bar.

-

Thermal Desorption: After the extraction period, the stir bar is removed from the vial and placed in a thermal desorption tube. The tube is then introduced into a thermal desorber unit. The stir bar is rapidly heated (e.g., to 250°C) to release the trapped volatile compounds.

-

Cryofocusing: The desorbed analytes are swept by a flow of inert gas (helium) onto a cold trap (cryofocusing unit) within the GC inlet. This step concentrates the analytes into a narrow band before they are introduced onto the analytical column.

-

Gas Chromatography: The cryotrap is rapidly heated, and the volatilized compounds are introduced into the GC column. The GC oven temperature is programmed to increase gradually, separating the individual compounds based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Compound Identification: The mass spectrum of an unknown compound is compared to a library of known spectra (e.g., NIST/Wiley). The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified analytical standard.

Potential Role in Insects: A Frontier for Research

While ketones are known to function as semiochemicals, including pheromones, in various insect species, the current scientific literature available through targeted searches does not provide a specific documented instance of this compound being produced or utilized by an insect. The study of insect chemical communication is a vast and active area of research, and it is plausible that this compound may play a role that is yet to be discovered.

Semiochemicals are signaling molecules that mediate interactions between organisms. In insects, these chemical cues are fundamental for a wide range of behaviors, including mating, aggregation, alarm signaling, and host location. Pheromones, a class of semiochemicals, facilitate communication between individuals of the same species.

Given that other ketones are known insect pheromones, it is hypothesized that this compound could potentially function as a sex pheromone, an aggregation pheromone, or an alarm pheromone in an as-yet-unidentified insect species. Further research, employing techniques such as gas chromatography-electroantennography (GC-EAD) to screen for insect antennal responses to this compound, is required to elucidate any potential semiochemical activity.

Conclusion and Future Directions

The identification of this compound in the volatile profile of several Tuber species marks a significant finding in the chemical ecology of these economically and gastronomically important fungi. The detailed experimental protocols for the analysis of truffle volatiles provide a solid foundation for further quantitative studies.

The potential role of this compound as a semiochemical in insects remains an open and intriguing area for future research. Investigations into the volatile profiles of a wider range of insect species, coupled with electrophysiological and behavioral assays, are necessary to determine if this compound plays a role in insect communication. The elucidation of such a role could have implications for the development of novel pest management strategies.

For further information, researchers are encouraged to consult the primary literature, particularly the work of Splivallo and colleagues on truffle aromas.

References

In-Depth Technical Guide: Chemical Stability and Storage of 4,6-Dimethylheptan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 4,6-Dimethylheptan-2-one. The information herein is compiled from publicly available safety data sheets, chemical databases, and general principles of organic chemistry, tailored for professionals in research and development.

Chemical Properties and Identification

This compound is an aliphatic ketone with the chemical formula C9H18O. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19549-80-5 | [1][2] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| Appearance | Clear to slight yellow liquid | [1] |

| Boiling Point | 170.3°C at 760 mmHg | [3] |

| Flash Point | 44.7°C | - |

| Density | 0.812 g/cm³ | - |

| Solubility | Insoluble in water | - |

| InChI Key | YXFDTUKUWNQPFV-UHFFFAOYSA-N | [1] |

Chemical Stability Profile

The stability of this compound is crucial for its handling, storage, and application in various chemical processes. While specific quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from general knowledge of aliphatic ketones and information provided in safety data sheets.

General Stability: this compound is considered stable under recommended storage conditions.[4] However, like other ketones, it can be susceptible to degradation under certain stress conditions such as high temperature, exposure to light, and contact with strong oxidizing or reducing agents and strong bases.[4]

Thermal Stability

Aliphatic ketones can undergo thermal decomposition at elevated temperatures. While the specific decomposition temperature for this compound is not documented, it is advisable to avoid prolonged exposure to high temperatures to prevent degradation. Thermal stress studies are recommended to determine its thermal liability.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in ketones, leading to degradation. It is recommended to store this compound in light-resistant containers to minimize photolytic degradation.[5]

Hydrolytic Stability

Ketones are generally stable against hydrolysis under neutral pH conditions. However, in the presence of strong acids or bases, acid- or base-catalyzed reactions can occur. Forced degradation studies across a range of pH values are necessary to fully characterize its hydrolytic stability.[6][7]

Oxidative Stability

This compound is susceptible to oxidation, especially in the presence of strong oxidizing agents.[4] Contact with such agents should be avoided. The potential for autoxidation upon prolonged exposure to air should also be considered, although specific data is not available.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended:

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[6] Keep containers tightly closed to prevent moisture ingress and evaporation.[4][8]

-

Protection from Light: Store in amber-colored or opaque containers to protect from light.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[4]

-

Protection from Heat: Keep away from sources of heat, sparks, and open flames.[8]

Table 2: Summary of Recommended Storage Conditions and Incompatibilities

| Parameter | Recommendation |

| Temperature | Cool place |

| Atmosphere | Dry, well-ventilated |

| Light | Protect from light |

| Container | Tightly closed, light-resistant |

| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, hypothetical pathways can be proposed based on the known chemistry of aliphatic ketones. These may include oxidation, reduction, and reactions at the α-carbon. A potential degradation pathway is illustrated in the diagram below.

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To obtain definitive stability data for this compound, a series of forced degradation studies should be conducted according to ICH guidelines.[9] The following are generalized protocols that can be adapted for this purpose.

Experimental Workflow

The diagram below outlines a typical workflow for conducting stability studies.

Caption: A general workflow for conducting forced degradation stability studies.

Thermal Stability Protocol

-

Accurately weigh samples of this compound into suitable, sealed containers.

-

Place the samples in calibrated ovens at various elevated temperatures (e.g., 40°C, 60°C, and 80°C).[7]

-

Include a control sample stored at the recommended storage temperature.

-

Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, and 8 weeks).

-

Analyze the samples for purity and the presence of degradation products using a validated analytical method (e.g., GC-MS or HPLC).[2]

-

Determine the rate of degradation at each temperature to estimate the shelf life.

Photostability Protocol (as per ICH Q1B)

-

Expose samples of this compound in chemically inert, transparent containers to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][8]

-

Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil) to the same temperature and humidity conditions.[5]

-

At the end of the exposure period, analyze both the exposed and control samples for any changes in physical appearance, purity, and degradation products.[5]

Hydrolytic Stability Protocol

-

Prepare solutions of this compound in acidic, basic, and neutral media (e.g., 0.1 M HCl, 0.1 M NaOH, and purified water).[6][7]

-

Store the solutions at a controlled temperature (e.g., 40°C or 60°C).[7]

-

Withdraw aliquots at specified time points.

-

Neutralize the aliquots if necessary and analyze for the parent compound and any degradation products.

Oxidative Stability Protocol

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).[7]

-

Store the mixture at a controlled temperature (e.g., room temperature or 40°C).

-

Monitor the reaction over time by analyzing samples for the parent compound and degradation products.

Analytical Methods for Stability Assessment

The choice of analytical method is critical for accurately assessing the stability of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile degradation products.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) can be used to quantify the parent compound and non-volatile degradation products.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural elucidation of unknown degradation products.[11][12]

Method validation in accordance with ICH guidelines is essential to ensure the reliability of the stability data.

Conclusion

This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under stress conditions of elevated temperature, light exposure, and in the presence of strong oxidizing agents, bases, and reducing agents. To fully characterize its stability profile and establish a definitive shelf life, comprehensive forced degradation studies are required. The protocols and information provided in this guide serve as a foundation for designing and executing such studies.

References

- 1. This compound | 19549-80-5 | Benchchem [benchchem.com]

- 2. 4,6-Dimethyl-2-heptanone | SIELC Technologies [sielc.com]

- 3. 2-Heptanone, 4,6-dimethyl- [webbook.nist.gov]

- 4. btsa.com [btsa.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. onyxipca.com [onyxipca.com]

- 8. database.ich.org [database.ich.org]

- 9. database.ich.org [database.ich.org]

- 10. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Properties and Calculations of 4,6-Dimethylheptan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 4,6-dimethylheptan-2-one, a branched-chain ketone. The document details both calculated and theoretical thermodynamic parameters, outlines the methodologies for their determination, and presents a framework for understanding the relationships between molecular structure and thermodynamic stability. This information is critical for professionals in chemical research, materials science, and drug development where understanding the energetic properties of molecules is paramount for process design, reaction engineering, and molecular modeling.

Thermodynamic Properties of this compound

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Symbol | Value | Unit | Method |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | -108.90 | kJ/mol | Joback Method[1] |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -352.23 | kJ/mol | Joback Method[1] |

| Enthalpy of Fusion | ΔfusH° | 13.62 | kJ/mol | Joback Method[1] |

| Enthalpy of Vaporization | ΔvapH° | 41.60 | kJ/mol | Joback Method[1] |

| Ideal Gas Heat Capacity | Cp,gas | See Table 3 | J/mol·K | Joback Method[1] |

Table 2: Calculated Physical Properties of this compound

| Property | Symbol | Value | Unit | Method |

| Normal Boiling Point | Tboil | 441.33 | K | Joback Method[1] |

| Normal Melting Point | Tfus | 227.03 | K | Joback Method[1] |

| Critical Temperature | Tc | 611.58 | K | Joback Method[1] |

| Critical Pressure | Pc | 2492.52 | kPa | Joback Method[1] |

| Critical Volume | Vc | 545.0 | cm³/mol | Joback Method[1] |

| Log10 of Water Solubility | log10WS | -2.39 | - | Crippen Method[1] |

| Octanol/Water Partition Coefficient | logPoct/wat | 2.648 | - | Crippen Method[1] |

| McGowan's Characteristic Volume | McVol | 139.240 | ml/mol | McGowan Method[1] |

Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) of this compound (Joback Method)

The Joback method utilizes a polynomial to express the ideal gas heat capacity as a function of temperature[2][3]:

Cp,gas = A + B·T + C·T² + D·T³

| Coefficient | Value |

| A | -1.13E+01 |

| B | 8.16E-01 |

| C | -3.52E-04 |

| D | 6.28E-08 |

Note: T is in Kelvin. These parameters are generally valid from 273 K to approximately 1000 K[2][3].

Computational Methodologies for Property Estimation

The data presented above were derived from group contribution methods, which are valuable for estimating properties of compounds where experimental data is lacking. These methods decompose a molecule into its constituent functional groups and sum the contributions of each group to estimate a particular property.

The Joback Method

The Joback method is a widely used group-contribution technique for the estimation of eleven key thermophysical properties of pure organic compounds from their molecular structure alone[1][2]. This method assumes that there are no interactions between the functional groups and relies on additive contributions[2]. The molecule is broken down into predefined groups, and the contribution of each group is summed to calculate the desired property[1][2][4].

The Crippen Method

The Crippen method is an atom-based approach for the calculation of the octanol-water partition coefficient (logP) and molar refractivity[5][6]. The method classifies atoms into different types based on their local chemical environment and assigns a specific contribution to each atom type for the calculation of logP[5][7][8].

The McGowan Method

The McGowan method is used to calculate the characteristic molecular volume (Vx)[9][10][11]. This volume is determined by summing the atomic volumes of all atoms in the molecule and then subtracting a constant value for each bond present, regardless of its type (single, double, or triple)[9]. The McGowan volume has been shown to be equivalent to computer-calculated van der Waals volumes[10][12].

Experimental Protocols for Thermodynamic Property Determination

While calculated values provide useful estimates, experimental determination remains the gold standard for accuracy. The following sections outline the general experimental protocols for measuring the key thermodynamic properties of ketones like this compound.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a liquid organic compound is typically determined indirectly through its enthalpy of combustion, measured using a bomb calorimeter[13].

Experimental Workflow: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of the liquid ketone is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 20-30 atm).

-

Immersion: The sealed bomb is immersed in a known quantity of water in a well-insulated calorimeter.

-

Ignition and Measurement: The sample is ignited electrically, and the temperature change of the surrounding water is meticulously recorded.

-

Calculation: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. This value is then used to determine the enthalpy of combustion, from which the enthalpy of formation can be calculated using Hess's Law.

Heat Capacity (Cp)

The specific heat capacity of a liquid can be determined using various calorimetric techniques, with differential scanning calorimetry (DSC) and adiabatic calorimetry being common methods. A simpler approach for educational or preliminary purposes involves a constant-pressure calorimeter (like a coffee-cup calorimeter)[14][15][16].

Experimental Protocol: Constant-Pressure Calorimetry

-

A known mass of the liquid ketone is placed in an insulated container (the calorimeter).

-

A known amount of heat is supplied to the liquid, often via an electric heater.

-

The temperature change of the liquid is carefully measured.

-

The heat capacity is calculated using the formula: Cp = q / (m · ΔT), where q is the heat added, m is the mass of the liquid, and ΔT is the change in temperature[14][15]. The heat capacity of the calorimeter itself must also be taken into account for accurate measurements[17].

Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid at different temperatures and applying the Clausius-Clapeyron equation[18][19][20].

Experimental Setup: Ebulliometry or Static Vapor Pressure Measurement

-

The liquid sample is placed in a container connected to a pressure sensor and a temperature probe.

-

The system is heated, and the vapor pressure is recorded at various temperatures.

-

A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) is generated.

-

According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔvapH°/R, where R is the universal gas constant[19][20]. From the slope, the enthalpy of vaporization can be calculated.

Advanced Computational Methods

For higher accuracy in thermodynamic property prediction, quantum mechanical methods are employed. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, from which thermodynamic properties can be derived[21][22].

Density Functional Theory (DFT)

Density functional theory is a widely used computational quantum mechanical modeling method that investigates the electronic structure of many-body systems[23][24][25]. In DFT, the properties of a system are determined using functionals of the spatially dependent electron density[23]. It offers a good balance between accuracy and computational cost for calculating thermodynamic properties of organic molecules[26].

Gaussian-n (Gn) Theories

Gaussian-n theories, such as G3 theory, are composite ab initio methods designed to achieve high accuracy in calculating molecular energies[27][28][29][30]. These methods involve a sequence of calculations with different basis sets and levels of theory to approximate a high-level calculation with reduced computational expense[28][30]. G3 theory has been shown to predict enthalpies of formation with an average absolute deviation of less than 1 kcal/mol from experimental values[27][30].

Uncertainty in Measurement

It is imperative to report any experimentally determined or computationally calculated thermodynamic data with an associated uncertainty. For experimental results, the uncertainty is evaluated based on statistical methods (Type A) and other means (Type B), such as instrument specifications and scientific judgment[31][32]. The NIST Guide to the Expression of Uncertainty in Measurement provides a comprehensive framework for this purpose[33][34][35]. For computational results, the uncertainty is often estimated by comparing the performance of the method against a benchmark set of molecules with known experimental values[36].

References

- 1. grokipedia.com [grokipedia.com]

- 2. Joback method - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. JobackEstimate | Wolfram Function Repository [resources.wolframcloud.com]

- 5. logP - MolModa Documentation [durrantlab.pitt.edu]

- 6. rdkit.Chem.Crippen module — The RDKit 2025.09.3 documentation [rdkit.org]

- 7. researchgate.net [researchgate.net]

- 8. Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Molecule volume [molinspiration.com]

- 12. Determination of McGowan volumes for ions and correlation with van der Waals volumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enthalpy of Formation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 14. fiveable.me [fiveable.me]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 17. Calorimeter to determine the specific heat capacities of liquids | tec-science [tec-science.com]

- 18. scribd.com [scribd.com]

- 19. vernier.com [vernier.com]

- 20. youtube.com [youtube.com]

- 21. jocpr.com [jocpr.com]

- 22. tsapps.nist.gov [tsapps.nist.gov]

- 23. Density functional theory - Wikipedia [en.wikipedia.org]

- 24. imperial.ac.uk [imperial.ac.uk]

- 25. cond-mat.de [cond-mat.de]

- 26. mdpi.com [mdpi.com]

- 27. pubs.aip.org [pubs.aip.org]

- 28. G3 theory [schulz.chemie.uni-rostock.de]

- 29. researchgate.net [researchgate.net]

- 30. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 31. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 32. emtoolbox.nist.gov [emtoolbox.nist.gov]

- 33. researchgate.net [researchgate.net]

- 34. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 35. Guidelines for Evaluating and Expressing the Uncertainty of NIST Measurement ... - Barry N. Taylor - Google ブックス [books.google.co.jp]

- 36. pubs.aip.org [pubs.aip.org]

Solubility of 4,6-Dimethylheptan-2-one in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4,6-Dimethylheptan-2-one

This compound (CAS No. 19549-80-5) is an organic compound with the molecular formula C9H18O.[3][4][5] It belongs to the ketone family, characterized by a carbonyl group (C=O) within a carbon skeleton. Its structure, featuring a nine-carbon chain with methyl branches, influences its physical and chemical properties, including its solubility.[1][6] This compound is a colorless to light yellow liquid with a characteristic ketone odor.[3][7]

Key Physicochemical Properties:

| Property | Value |

| Molecular Weight | 142.24 g/mol [8] |

| Boiling Point | 170.3 °C at 760 mmHg[5] |

| Density | 0.812 g/cm³[3][5] |

| Flash Point | 44.7 °C[3][5] |

| Water Solubility | Low / Immiscible[7][9] |

| logP (Octanol/Water Partition Coefficient) | ~2.5 - 2.76[8][10][11] |

The relatively high logP value indicates a preference for nonpolar environments over aqueous ones, which is a key determinant of its solubility profile.

Principles of Solubility in Organic Solvents

The solubility of this compound is governed by the principle of "like dissolves like".[12] Its molecular structure has two key features that dictate its interaction with solvents:

-

The Polar Carbonyl Group (C=O): The oxygen atom in the carbonyl group is more electronegative than the carbon atom, creating a dipole moment. This allows for dipole-dipole interactions with polar solvents.[6][13]

-

The Nonpolar Alkyl Chain: The nine-carbon branched alkyl chain is nonpolar and hydrophobic. This part of the molecule interacts favorably with nonpolar solvents through London dispersion forces.[1][6]

The overall solubility in a given solvent is a balance between these two factors. As the carbon chain length of ketones increases, the nonpolar character becomes more dominant, leading to decreased solubility in polar solvents like water.[1][6][14] However, this extended nonpolar structure enhances its solubility in nonpolar organic solvents.

Expected Solubility Profile

Based on the structural characteristics of this compound and the general solubility of similar ketones, the following table summarizes its expected solubility in common organic solvents.[2][6][14]

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | High | The alkyl chain has good compatibility with the alcohol's alkyl group, and the carbonyl group can interact with the hydroxyl group. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions between the ketone's carbonyl group and the solvent's polar functional groups. |

| Nonpolar | Hexane, Toluene, Chloroform, Benzene, Carbon Tetrachloride | High / Miscible | The long, branched alkyl chain of this compound interacts favorably with nonpolar solvents via London dispersion forces.[2][15] |

| Aqueous | Water | Low / Immiscible | The large, nonpolar alkyl chain dominates the molecule's character, limiting its ability to form hydrogen bonds with water.[1][6][7][9] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common techniques for determining the solubility of a compound like this compound in an organic solvent.

Static Equilibrium Method (Gravimetric Analysis)

This is a widely used method for determining solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer in a temperature-controlled bath is recommended.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed at the constant temperature until the excess solute has settled.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe. It is crucial to avoid transferring any solid particles.

-

-

Quantification:

-

Dispense the supernatant into a pre-weighed vial.

-

Determine the weight of the collected supernatant.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.

-

Once the solvent is completely removed, weigh the vial containing the solute residue.

-

-

Calculation:

-

The solubility can be calculated in terms of mass per volume (e.g., g/100 mL) or mass per mass (e.g., g/100 g of solvent).

-

Spectroscopic or Chromatographic Methods

For more precise measurements, especially for lower solubilities, instrumental methods are preferred.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

-

Generation of Calibration Curve:

-

Analyze the standard solutions using a suitable analytical technique (e.g., UV-Vis spectroscopy if the compound has a chromophore, or more commonly, Gas Chromatography with a Flame Ionization Detector - GC-FID).

-

Plot the instrument response (e.g., absorbance or peak area) against the concentration to generate a calibration curve.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the static equilibrium method.

-

After allowing the excess solute to settle, take a sample of the supernatant and dilute it with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

-

Determination of Solubility:

-

Analyze the diluted sample using the same instrumental method.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. This concentration represents the solubility.

-

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the factors influencing the solubility of this compound in different types of solvents.

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines a general workflow for the experimental determination of solubility using the gravimetric method.

Caption: Experimental workflow for gravimetric solubility determination.

References

- 1. quora.com [quora.com]

- 2. 2,6-Dimethyl-4-heptanone, >90% (sum of 2,6-Dimethyl-4-heptanone & 4,6-Dimethyl-2-heptanone) | Fisher Scientific [fishersci.ca]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound|19549-80-5 - MOLBASE Encyclopedia [m.molbase.com]

- 5. This compound | 19549-80-5 [chemnet.com]

- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 7. smooth-on.com [smooth-on.com]

- 8. 2-Heptanone, 4,6-dimethyl- (CAS 19549-80-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. fishersci.fr [fishersci.fr]

- 10. (4R)-4,6-Dimethyl-2-heptanone | C9H18O | CID 45085643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4,6-Dimethyl-2-heptanone | SIELC Technologies [sielc.com]

- 12. Khan Academy [khanacademy.org]

- 13. Khan Academy [khanacademy.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chembk.com [chembk.com]

A Journey Through Time: Historical Synthesis Methods for Branched Ketones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of branched ketones, a crucial class of organic compounds prevalent in pharmaceuticals, fragrances, and fine chemicals, has a rich and evolving history. Understanding the classical methods for their preparation not only offers a fascinating glimpse into the development of organic chemistry but also provides a foundational knowledge base for modern synthetic strategies. This technical guide delves into the core historical methods for synthesizing branched ketones, providing detailed experimental protocols, quantitative data, and a visual representation of the underlying chemical principles.

Friedel-Crafts Acylation (1877)

Discovered by Charles Friedel and James Crafts in 1877, the Friedel-Crafts acylation remains a cornerstone of aromatic ketone synthesis.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][3] The reaction introduces an acyl group, which, in the case of branched acyl halides, leads to the formation of branched aromatic ketones.

One of the significant advantages of the Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic compound, thus preventing multiple acylations.[2] Furthermore, the acylium ion intermediate is stabilized by resonance and does not undergo rearrangement, a common issue in the related Friedel-Crafts alkylation.[3]

Historical Experimental Protocol: Synthesis of Benzophenone

A classic example of the Friedel-Crafts acylation is the synthesis of benzophenone from benzene and benzoyl chloride. While not a branched ketone, this historical procedure illustrates the fundamental principles and techniques of the time.

Reaction: Benzene + Benzoyl Chloride → Benzophenone + HCl

| Reagents/Conditions | Quantity/Value |

| Benzene | Molar Excess |

| Benzoyl Chloride | 1 equivalent |

| Aluminum Chloride (AlCl₃) | > 1 equivalent |

| Temperature | Cold, then reflux at 60°C |

| Reaction Time | ~30 minutes for reflux |

| Yield | 80-89% [4] |

Procedure:

-

To a mixture of benzene and solid aluminum chloride, benzoyl chloride is added carefully in the cold.

-

Hydrogen chloride gas is evolved during the addition.

-

After the addition is complete, the mixture is heated under reflux at 60°C for approximately 30 minutes to complete the reaction.[5]

-

The reaction mixture is then subjected to a workup procedure involving hydrolysis to decompose the aluminum chloride complex and subsequent distillation to isolate the benzophenone.[4]

Grignard Reaction (1900)

The discovery of organomagnesium halides by Victor Grignard in 1900 revolutionized organic synthesis, providing a powerful tool for carbon-carbon bond formation.[6] The Grignard reaction, for which he was awarded the Nobel Prize in Chemistry in 1912, involves the addition of a Grignard reagent (R-MgX) to a carbonyl compound. The reaction of a Grignard reagent with a nitrile, followed by hydrolysis, provides a versatile route to ketones, including branched ketones.

Historical Experimental Protocol: Synthesis of a Tertiary Alcohol (Illustrative of Grignard's Method)

Reaction: Phenylmagnesium bromide (excess) + Methyl Benzoate → Triphenylmethanol

| Reagents/Conditions | Quantity/Value |

| Magnesium Turnings | 0.082 mole |

| Bromobenzene | Not specified |

| Anhydrous Ether | Sufficient to cover Mg |

| Methyl Benzoate | 0.037 mole |

| Workup | 10% Sulfuric Acid |

| Yield | ~70% (for alcohol synthesis) [6] |

Procedure:

-

Preparation of the Grignard Reagent: In a dry three-necked flask fitted with a reflux condenser and a dropping funnel, magnesium turnings are placed. A solution of bromobenzene in anhydrous ether is added dropwise to initiate the reaction. The mixture is warmed to complete the formation of phenylmagnesium bromide.

-

Reaction with Ester: The Grignard reagent solution is cooled, and a solution of methyl benzoate in anhydrous ether is added slowly. A white solid, the intermediate addition compound, separates. The mixture is then heated at reflux for 30 minutes.

-

Hydrolysis: The reaction mixture is poured into a mixture of ice and 10% sulfuric acid to hydrolyze the magnesium alkoxide and dissolve the basic magnesium salts.

-

Workup: The ether layer containing the product is separated, washed, dried, and the solvent is evaporated. The crude product is then purified by crystallization.

References

IUPAC nomenclature and synonyms for 4,6-Dimethylheptan-2-one

This technical guide provides a comprehensive overview of 4,6-Dimethylheptan-2-one, covering its nomenclature, physicochemical properties, and detailed synthesis methodologies. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure featuring a heptane backbone, a ketone functional group at the second position, and methyl groups at the fourth and sixth positions is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This compound is also known by several synonyms, which are often encountered in commercial and scientific literature.

Table 1: Nomenclature and Identifiers

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonyms | 4,6-Dimethyl-2-heptanone, Iso-diisobutyl ketone |

| CAS Registry Number | 19549-80-5 |

| Molecular Formula | C₉H₁₈O |

| InChI Key | YXFDTUKUWNQPFV-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a clear to slightly yellow liquid.[2][3] A summary of its key quantitative physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 142.24 g/mol [1] |

| Boiling Point | 170.3 °C at 760 mmHg[2][3] |

| Melting Point | -46 °C[2][3] |

| Density | 0.812 g/cm³[2][3] |

| Flash Point | 44.7 °C[2][3] |